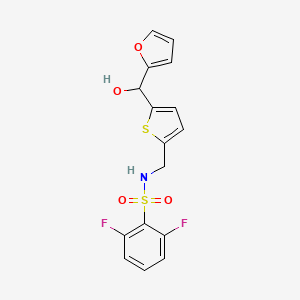

2,6-difluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

2,6-Difluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2,6-difluorobenzenesulfonamide core linked to a thiophene-methyl group substituted with a hydroxymethyl-furan moiety. This compound combines aromatic fluorine substituents, a sulfonamide pharmacophore, and heterocyclic systems (thiophene and furan), which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

2,6-difluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO4S2/c17-11-3-1-4-12(18)16(11)25(21,22)19-9-10-6-7-14(24-10)15(20)13-5-2-8-23-13/h1-8,15,19-20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGRFFAXTWVSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, including a fluorinated benzene ring, a furan moiety, and a thiophene unit. This compound is characterized by its sulfonamide functional group, which is known for its biological activity and versatility in medicinal chemistry. The presence of fluorine atoms enhances the compound's stability and lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Fluorinated Benzene Ring | Enhances stability and lipophilicity |

| Furan Moiety | Associated with various biological activities |

| Thiophene Unit | May interact with biological membranes or proteins |

| Sulfonamide Group | Known for mimicking natural substrates to inhibit enzymes |

Antimicrobial Properties

Research indicates that compounds containing five-membered heterocycles like furan and thiophene are often associated with antibacterial properties , making this compound a candidate for further investigation in antimicrobial drug development. The sulfonamide group can mimic natural substrates, inhibiting specific enzymes critical for bacterial growth. Preliminary studies suggest that this compound may effectively inhibit specific enzymes by mimicking their natural substrates.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The sulfonamide moiety inhibits bacterial dihydropteroate synthase, essential for folate synthesis.

- Membrane Interaction : The furan and thiophene rings may interact with biological membranes or proteins, enhancing the compound's pharmacological profile.

- Binding Affinity : Interaction studies indicate potential binding to various biological targets, necessitating further investigations to elucidate its selectivity against different targets .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of similar compounds:

- Anticancer Activity : Compounds with structural similarities have shown promising results against various cancer cell lines. For example, derivatives of 1,2,4-oxadiazole demonstrated significant cytotoxicity against human leukemia cell lines (IC50 values in the sub-micromolar range) .

- Antimicrobial Testing : Other sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 1.9 to 125 µg/mL . This suggests that the unique structure of this compound may provide similar or enhanced activity.

- Biological Assays : Flow cytometry assays have indicated that structurally related compounds induce apoptosis in cancer cell lines in a dose-dependent manner.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple synthetic steps that allow for the introduction of various functional groups. This enables the design of derivatives with tailored biological activities, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Key Observations :

- Its thiophene-methyl group replaces the dimethylamino-furan moiety in ranitidine impurities, altering electronic distribution and steric bulk. This may influence binding specificity toward non-H₂ receptor targets .

- The hydroxymethyl-furan substituent introduces a polar, hydrogen-bond-donating group absent in pharmacopeial impurities, which could improve solubility or target engagement .

Computational and Crystallographic Insights

While experimental data for the target compound are sparse, computational tools referenced in the evidence provide frameworks for comparison:

- SHELX Suite () : Used to resolve crystal structures of sulfonamides and heterocycles. For example, ranitidine derivatives exhibit planar sulfonamide geometries, while fluorinated analogues may show distorted conformations due to fluorine’s steric and electronic effects.

Pharmacological and Physicochemical Properties

Hypothetical properties inferred from structural analogs:

| Property | Target Compound | Ranitidine Analogues |

|---|---|---|

| Molecular Weight | ~450 g/mol | 300–400 g/mol |

| LogP (Predicted) | 2.1–2.5 (moderate lipophilicity) | 1.5–2.0 (lower due to polar amines) |

| Aqueous Solubility | Moderate (hydroxymethyl enhances) | Low (ranitidine base: 1.4 mg/mL) |

| Hydrogen-Bond Donors | 2 (sulfonamide NH, hydroxymethyl) | 1–2 (varies by substituent) |

Implications :

- The 2,6-difluoro group increases metabolic stability compared to ranitidine’s nitroethenediamine group, which is prone to degradation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing sulfonamide derivatives like 2,6-difluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of an amine intermediate. For example, a sulfonyl chloride precursor (e.g., 2,6-difluorobenzenesulfonyl chloride) is reacted with a functionalized amine under basic conditions (e.g., NaH in THF at 0°C). The amine component, such as (5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methylamine, can be synthesized via nucleophilic substitution or coupling reactions. Purification often employs column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and NMR to verify substituent positions and fluorine integration.

- X-ray crystallography : Determine the crystal structure to resolve stereochemistry and confirm bond angles/planarity of the sulfonamide group .

- HRMS : Validate molecular weight and isotopic patterns.

Q. What in vitro assays are suitable for initial biological screening of this sulfonamide?

- Methodological Answer : Prioritize assays based on sulfonamide bioactivity trends:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using fluorometric or colorimetric substrates.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the furan-thiophene hybrid moiety be addressed?

- Methodological Answer :

- Protecting groups : Temporarily block hydroxyl or methyl groups on the furan-thiophene unit to direct electrophilic substitution.

- Catalytic strategies : Use iridium catalysts (e.g., [Ir(COD)OMe]) with ligands like dtbpy to achieve meta-selective C-H borylation, minimizing para byproducts. Reaction temperature (35–50°C) and solvent (THF) critically influence selectivity .

Q. How might researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic profiling : Monitor intermediates via LC-MS to identify bottlenecks (e.g., sulfonamide coupling efficiency).

- DoE optimization : Apply Design of Experiments (DoE) to variables like solvent polarity (THF vs. DCM), base strength (NaH vs. KCO), and stoichiometry.

- Impurity analysis : Use preparative HPLC to isolate side products (e.g., over-sulfonylated derivatives) and adjust reaction conditions .

Q. What computational methods aid in predicting the environmental persistence of this compound?

- Methodological Answer :

- QSAR modeling : Predict biodegradation half-life using software like EPI Suite.

- Molecular dynamics : Simulate hydrolysis pathways of the sulfonamide group in aquatic environments (pH 5–9).

- Metabolite tracking : Use -labeled analogs in soil/water microcosms to quantify degradation products via LC-radiodetection .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog libraries : Synthesize derivatives with variations in:

- Fluorine substitution (2,6-difluoro vs. 2,4-difluoro on the benzene ring).

- Thiophene linker modifications (e.g., replacing furan with pyrrole).

- 3D-QSAR : Align compounds in a pharmacophore model using CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .

Key Notes

- Contradictions : highlights conflicting regioselectivity outcomes based on ligand choice (1A vs. dtbpy), necessitating empirical validation for each substrate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.